N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-1,3-benzodioxol-5-amine
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Overview
Description
(4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE is a synthetic organic compound that belongs to the class of chromen-imine derivatives. This compound is characterized by the presence of two benzodioxole groups attached to a chromen-imine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE typically involves a multi-step process. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4H-chromen-4-imine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole groups.
Scientific Research Applications
(4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-ONE: Similar structure but with a ketone group instead of an imine group.
(4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-OL: Similar structure but with a hydroxyl group instead of an imine group.
Uniqueness
The presence of the imine group in (4E)-N,2-BIS(2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-IMINE distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H15NO5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N,2-bis(1,3-benzodioxol-5-yl)chromen-4-imine |
InChI |
InChI=1S/C23H15NO5/c1-2-4-18-16(3-1)17(24-15-6-8-20-23(10-15)28-13-26-20)11-21(29-18)14-5-7-19-22(9-14)27-12-25-19/h1-11H,12-13H2 |
InChI Key |
ZZUWJTHSMFPUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O3 |
Origin of Product |
United States |
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